5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid
Description
This compound (CAS: 1421601-43-5) features a central 5-oxopentanoic acid backbone substituted with a pyrrole ring bearing a methoxycarbonyl group at the 5-position.
Properties
CAS No. |
1421601-43-5 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-(5-methoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-17-11(16)8-5-7(6-12-8)9(13)3-2-4-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) |
InChI Key |
XOAOKOREPINNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification. The final step involves the attachment of the pentanoic acid chain through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors are employed to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the pyrrole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar 5-Oxopentanoic Acid Derivatives
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Molecular weight calculated based on formula.
Key Observations:
- Lipophilicity : The pyrazolyl derivative (logP 3.27) is significantly more lipophilic than the target compound, which lacks logP data but likely has moderate polarity due to its pyrrole and carboxylic acid groups.
- Functional Groups : The tetrazine-containing analog is tailored for bioorthogonal reactions, while the methoxy ester (1501-27-5) serves as a simple building block. The target compound’s pyrrole group may enhance π-π stacking in drug design.
Biological Activity
5-[5-(Methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiproliferative Effects
Recent studies have investigated the antiproliferative activity of various pyrrole derivatives, including compounds similar to this compound. For instance, a library of oxadiazole derivatives was synthesized and tested for cytotoxicity against human tumor cell lines (HCT-116 and HeLa) using the MTT assay. Some derivatives exhibited significant cytotoxic effects, suggesting that modifications in the pyrrole structure could enhance biological activity .
The mechanism of action for compounds related to this structure often involves the inhibition of key enzymes such as topoisomerases. In one study, certain derivatives showed inhibitory effects on topoisomerase I, which is crucial for DNA replication and transcription. Molecular docking studies supported these findings, indicating that these compounds could serve as potential anti-topoisomerase agents .
Case Studies
-
Case Study on Antiproliferative Activity :
- Objective : To evaluate the cytotoxic effects of pyrrole derivatives.
- Method : MTT assay on HCT-116 and HeLa cell lines.
- Results : Several compounds demonstrated significant antiproliferative activity, with IC50 values indicating effective concentration ranges for therapeutic applications.
-
Docking Studies :
- Objective : To explore binding affinities with target enzymes.
- Method : Molecular docking simulations were performed.
- Results : Binding affinities suggested that modifications in the pyrrole ring could enhance interaction with topoisomerase I, leading to increased cytotoxicity.
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Topoisomerase I inhibition |
| Related Pyrrole Derivative 1 | HeLa | TBD | Topoisomerase I inhibition |
| Related Pyrrole Derivative 2 | HCT-116 | TBD | Cytotoxicity via apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
